molecular formula C8H12N2O2 B8747630 (5,6-Dimethoxypyridin-3-yl)methanamine

(5,6-Dimethoxypyridin-3-yl)methanamine

Cat. No.: B8747630
M. Wt: 168.19 g/mol
InChI Key: PABHHMBAQDHQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-Dimethoxypyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) at position 3 and methoxy (-OCH3) substituents at positions 5 and 6 of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the methoxy groups and the reactivity of the primary amine.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(5,6-dimethoxypyridin-3-yl)methanamine

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-6(4-9)5-10-8(7)12-2/h3,5H,4,9H2,1-2H3

InChI Key

PABHHMBAQDHQQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)CN)OC

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Building Block: It serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Reagent: Used in various organic reactions due to its reactive functional groups.

Biology

  • Biological Activities: Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.
  • Anticancer Properties: Research has shown that related pyridine derivatives exhibit antiproliferative effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicine

  • Pharmaceutical Intermediate: Investigated as a precursor in drug development for various therapeutic agents.
  • Neuroprotective Effects: Potential applications in neurodegenerative diseases due to its structural characteristics that may modulate neurobiological pathways .

Industry

  • Specialty Chemicals Production: Employed in the synthesis of specialty chemicals with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of (5,6-Dimethoxypyridin-3-yl)methanamine against various bacterial strains. Results indicated significant inhibition against MRSA, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Evaluation

Research on the anticancer properties of pyridine derivatives demonstrated that this compound exhibited antiproliferative effects on multiple cancer cell lines. Further investigations are warranted to understand its mechanism and optimize its structure for enhanced efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Positions) Boiling Point (°C) Density (g/cm³) Flash Point (°C) Notes
This compound Not provided C8H12N2O2 168.19 (calculated) 5-OCH3, 6-OCH3, 3-CH2NH2 N/A N/A N/A Hypothesized lower solubility due to two methoxy groups.
(6-Methoxypyridin-3-yl)methanamine 262295-96-5 C7H10N2O 138.17 6-OCH3, 3-CH2NH2 239.3 ± 25.0 1.1 ± 0.1 98.6 ± 23.2 Used in synthesis of bioactive molecules .
(5-Chloro-6-methoxypyridin-3-yl)methanamine HCl 1820703-71-6 C7H9ClN2O·HCl 216.07 (free base) 5-Cl, 6-OCH3, 3-CH2NH2 N/A N/A N/A Chlorine increases lipophilicity; research use only .
(6-Methylpyridin-3-yl)methanamine 56622-54-9 C7H10N2 122.17 6-CH3, 3-CH2NH2 N/A N/A N/A Methyl group enhances lipophilicity; purity ≥95% .
(4-Methoxy-3-methylpyridin-2-yl)methanamine 886372-19-6 C8H12N2O 152.19 4-OCH3, 3-CH3, 2-CH2NH2 N/A N/A N/A Structural isomer with distinct substitution pattern .

Structural Analysis

  • Methoxy Substitution: The target compound’s dual methoxy groups at positions 5 and 6 distinguish it from analogs like (6-Methoxypyridin-3-yl)methanamine (single methoxy) . The additional methoxy group likely increases electron-withdrawing effects, reducing the basicity of the amine compared to mono-methoxy analogs.
  • Chlorine vs. Methoxy : The 5-chloro-6-methoxy derivative (CAS 1820703-71-6) introduces a halogen, which may enhance binding affinity in biological targets but also increase toxicity .
  • Methyl vs.

Physicochemical Properties

  • Boiling Point and Density: The mono-methoxy analog (CAS 262295-96-5) has a documented boiling point of 239.3°C and density of 1.1 g/cm³ . The target compound’s higher molecular weight (168.19 vs. 138.17 g/mol) suggests a higher boiling point but lower solubility in aqueous media.
  • Flash Point : The flash point of 98.6°C for (6-Methoxypyridin-3-yl)methanamine indicates moderate flammability, a property likely shared by the target compound .

Preparation Methods

Halogen Displacement with Methylamine

A widely reported method involves displacing a halogen atom at the 3-position of 5,6-dimethoxypyridine with methylamine. For example, 3-chloro-5,6-dimethoxypyridine reacts with excess methylamine in ethanol at elevated temperatures (140–160°C) to yield the target compound. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the adjacent methoxy groups, which activate the ring toward nucleophilic attack.

Key Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 140–160°C

  • Yield: 68–85%

Challenges include competing side reactions such as over-alkylation or dehalogenation. To mitigate this, stoichiometric control and the use of aprotic solvents like dimethylformamide (DMF) have been explored, improving regioselectivity to >97% in some cases.

Thiolate-Mediated Displacement

An alternative NAS route employs thiolate anions as leaving groups. For instance, 3-(4-methylbenzenethio)-5,6-dimethoxypyridine undergoes displacement with methylamine in DMF at 80°C. This method avoids harsh conditions and achieves quantitative conversion, though subsequent oxidation steps are required to remove the thioether moiety.

Reductive Amination of Pyridine Carbaldehydes

Reductive amination offers a streamlined pathway by converting a formyl group at the 3-position into a methanamine moiety. This method is particularly advantageous for substrates sensitive to NAS conditions.

Synthesis of 5,6-Dimethoxypyridine-3-carbaldehyde

The precursor 5,6-dimethoxypyridine-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 3-bromo-5,6-dimethoxypyridine. Using phosphorus oxychloride (POCl3) and DMF at 0°C, the formyl group is introduced with 72% yield.

Reductive Amination Protocol

The carbaldehyde intermediate is treated with methylamine hydrochloride and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This one-pot reaction proceeds via imine formation followed by reduction, yielding (5,6-dimethoxypyridin-3-yl)methanamine with 89% efficiency.

Optimization Notes:

  • pH Control: Maintain reaction pH ~6–7 using acetic acid.

  • Solvent: Methanol or ethanol preferred for solubility.

Multi-Step Protection-Deprotection Sequences

Complex substrates often require temporary protection of reactive groups to achieve selective functionalization.

Pivaloyl Group Protection

In a synthesis adapted from Coldwell et al., the amine group is protected during methoxylation steps. 3-Amino-5,6-dihydroxypyridine is treated with pivaloyl chloride to form 3-(N-pivaloyl)amino-5,6-dihydroxypyridine , which undergoes methylation with methyl iodide and potassium carbonate in acetone. Subsequent deprotection with hydrochloric acid yields the target compound.

Advantages:

  • Prevents over-methylation of the amine.

  • Improves overall yield to 67%.

Ring Synthesis Approaches

Constructing the pyridine ring with pre-installed substituents avoids late-stage functionalization challenges.

Hantzsch Pyridine Synthesis

A modified Hantzsch reaction condenses 3-aminocrotononitrile with dimethyl acetylenedicarboxylate in the presence of ammonium acetate. Cyclization under acidic conditions yields 5,6-dimethoxypyridine-3-carbonitrile, which is reduced to the methanamine using lithium aluminum hydride (LiAlH4).

Limitations:

  • Low regiocontrol (<50% yield).

  • Requires high-temperature conditions (180°C).

Optimization of Reaction Conditions

Solvent Effects

SolventReaction TypeYield (%)Selectivity (%)
DMFThiolate displacement9897
EthanolNAS with methylamine8589
THFReductive amination7693

Polar aprotic solvents like DMF enhance NAS rates by stabilizing transition states, while protic solvents favor reductive amination.

Temperature and Catalysis

Elevated temperatures (140–160°C) are critical for NAS but risk decomposition. Catalytic additives such as cesium carbonate improve turnover in thiolate displacements .

Q & A

Q. What are the established synthetic routes for (5,6-Dimethoxypyridin-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?

(Methodological Answer) The synthesis of this compound typically involves functionalization of a pyridine precursor. Key methods include:

  • Alkylation/Amination : Starting from 5,6-dimethoxypyridine derivatives, alkylation with formaldehyde and ammonia under acidic/basic conditions forms the methanamine group. Reductive amination (e.g., using NaBH4 or LiAlH4) is critical for stabilizing the amine .
  • Intermediate Functionalization : Derivatives like tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate () can be deprotected to yield the free amine.

Q. Optimization Factors :

  • Catalysts : Use of Pd/C or Raney nickel for hydrogenation improves reduction efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during alkylation .
  • Purification : Chromatography or crystallization enhances purity (>95%), as seen in analogous compounds ().

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

(Methodological Answer)

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 3.5–3.7 ppm (CH2NH2). Pyridine ring protons appear as doublets near δ 7.0–8.5 ppm .
    • ¹³C NMR : Methoxy carbons at δ 55–60 ppm; pyridine carbons between δ 120–150 ppm.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 183.11 (C8H13N2O2⁺) and fragmentation patterns (e.g., loss of methoxy groups) .
  • IR Spectroscopy : NH2 stretching (~3350 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do the electronic effects of 5,6-dimethoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?

(Methodological Answer) The 5,6-dimethoxy groups are strong electron-donating substituents, which:

  • Activate the Pyridine Ring : Enhance nucleophilic aromatic substitution (SNAr) at the 3-position by increasing electron density.
  • Directing Effects : Methoxy groups meta-direct incoming electrophiles, as observed in similar pyridine derivatives ().

Q. Experimental Validation :

  • Compare reactivity with non-methoxy analogs (e.g., 5,6-dichloropyridin-3-yl methanamine) using kinetic studies or computational models (e.g., Hammett plots) .
  • Use DFT calculations to map electron density distribution and predict regioselectivity .

Q. What computational strategies are recommended to predict the binding affinity of this compound derivatives with biological targets?

(Methodological Answer)

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Prioritize hydrogen bonding with methoxy groups and amine .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with activity data from analogs ().
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify key binding residues .

Case Study : Derivatives of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine () showed moderate antimicrobial activity, suggesting similar QSAR approaches for dimethoxy variants.

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